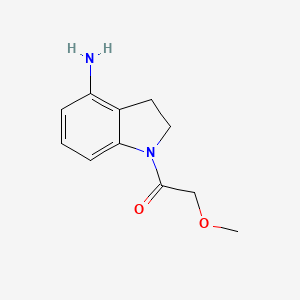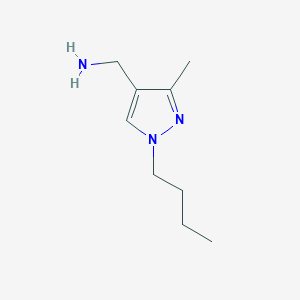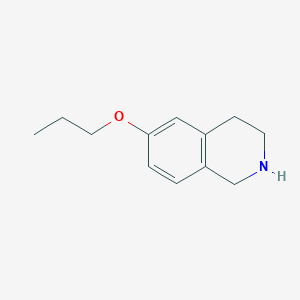![molecular formula C10H10N6O B1376778 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1374509-70-2](/img/structure/B1376778.png)
7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a chemical compound with the molecular formula C10H10N6O and a molecular weight of 230.23 .
Synthesis Analysis
The synthesis of compounds similar to “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” has been reported in the literature . For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .
Molecular Structure Analysis
The InChI code for “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is 1S/C10H10N6O/c11-2-4-15-3-1-8-7 (9 (15)17)5-12-10-13-6-14-16 (8)10/h1,3,5-6H,2,4,11H2 . The InChI key is AGMCYLYUYFJXHP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines, which include “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” include a molecular weight of 230.23 and a molecular formula of C10H10N6O . It is stored at a temperature of 28°C .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment CDK2 Inhibition
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin scaffold has been explored for its potential in cancer treatment through CDK2 inhibition. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can selectively target tumor cells .
Adenosine Receptor Antagonism
This scaffold serves as a pharmacophore for adenosine receptors. Compounds derived from this scaffold can be functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Cardiovascular Research
Compounds with this scaffold have been studied for their coronary vasodilating and antihypertensive activities, which are crucial in cardiovascular research .
Pharmaceutical Design
The pyrazolopyrimidine moiety, which is part of this scaffold, is used in designing pharmaceutical compounds with various medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Synthesis of Probes
Functionalization of derivatives of this scaffold is useful for synthesizing probes for adenosine receptors by attaching a fluorescent moiety .
Medicinal Chemistry
This scaffold is considered a key structural motif in medicinal chemistry due to its presence in many vital applications such as pharmaceuticals and pesticides .
Molecular Docking Studies
The scaffold has been utilized in molecular docking studies to predict the interaction between drug candidates and their target proteins .
Dyes and Pigments
Beyond medicinal applications, this scaffold is also involved in the synthesis of dyes and pigments due to its fused N-heterocyclic system .
Zukünftige Richtungen
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which includes “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one”, has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases . Therefore, future research could focus on exploring the potential of “7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” and similar compounds in the treatment of various diseases.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
Cdk2 inhibition generally affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 . These compounds have also been shown to induce alterations in cell cycle progression and apoptosis within cells .
Eigenschaften
IUPAC Name |
11-(2-aminoethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c11-2-4-15-3-1-8-7(9(15)17)5-12-10-13-6-14-16(8)10/h1,3,5-6H,2,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMCYLYUYFJXHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)


![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)



